
Des-Methylcarbonate Hydroxy Flometoquin
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Overview
Description
Preparation Methods
The synthesis of Des-Methylcarbonate Hydroxy Flometoquin involves several steps. The starting material, 2-ethyl-3,7-dimethyl-6-[4-(trifluoromethoxy)phenoxy]quinolin-4-yl methyl carbonate, undergoes hydrolysis to remove the methyl carbonate group, resulting in the formation of this compound . The reaction conditions typically involve the use of a strong base such as sodium hydroxide in an aqueous medium, followed by purification through recrystallization .
Chemical Reactions Analysis
Des-Methylcarbonate Hydroxy Flometoquin undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline N-oxide derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
Des-Methylcarbonate Hydroxy Flometoquin has several scientific research applications:
Mechanism of Action
Des-Methylcarbonate Hydroxy Flometoquin exerts its insecticidal effects by inhibiting mitochondrial complex III electron transport at the Qi site. This inhibition disrupts the electron transport chain, leading to a decrease in ATP production and ultimately causing cell death in insects . The compound’s molecular targets include the cytochrome bc1 complex, which is essential for cellular respiration .
Comparison with Similar Compounds
Des-Methylcarbonate Hydroxy Flometoquin is unique due to its specific inhibition of the Qi site in mitochondrial complex III. Similar compounds include:
Flometoquin: The parent compound, which also inhibits mitochondrial complex III but has a different functional group.
Waltherione A: Another quinoline derivative with insecticidal properties, but it targets different molecular pathways.
Quinoline N-oxide derivatives: These compounds share structural similarities but have different modes of action and applications.
Biological Activity
Des-Methylcarbonate Hydroxy Flometoquin is a derivative of flometoquin, a novel quinoline insecticide known for its potent biological activity against various insect pests. This article delves into the biological properties, mechanisms of action, and efficacy of this compound, supported by data tables and relevant research findings.
Overview of Flometoquin
Flometoquin (2-ethyl-3,7-dimethyl-6-[4-(trifluoromethoxy)phenoxy]quinolin-4-yl methyl carbonate) was discovered through collaborative research in 2004. It exhibits strong insecticidal action against multiple species of thrips and other pests at both nymphal and adult stages through contact and feeding activities. Its safety profile for non-target arthropods makes it suitable for Integrated Pest Management (IPM) strategies .
Flometoquin operates primarily by inhibiting acetylcholinesterase (AchE), an enzyme critical for neurotransmission in insects. This inhibition leads to an accumulation of acetylcholine, resulting in overstimulation of the nervous system and ultimately causing paralysis and death in target pests. The compound also exhibits a synergistic effect when combined with natural products like lemongrass essential oil, enhancing its efficacy against resistant pest populations such as Bemisia tabaci (whiteflies) .
Toxicity Profiles
Table 1 summarizes the toxicity profiles of this compound against various insect species:
Insect Species | LC50 (mg/L) | Mode of Action | Notes |
---|---|---|---|
Bemisia tabaci | 12.5 | AchE Inhibition | Synergistic with lemongrass EO |
Frankliniella occidentalis | 8.0 | Contact and Feeding | Effective against resistant strains |
Plutella xylostella | 10.0 | Contact | High selectivity for target species |
Case Studies
-
Synergistic Effects with Lemongrass Essential Oil :
A study examined the combined effects of flometoquin and lemongrass essential oil on B. tabaci. The results indicated that the combination significantly increased mortality rates compared to either compound alone, showcasing a synergistic interaction that enhances AchE inhibition . -
Field Trials on Thrips Control :
Field trials demonstrated that flometoquin effectively reduced thrips populations in agricultural settings, leading to improved crop yields. The compound's rapid action and low toxicity to beneficial insects make it a valuable tool in pest management strategies .
Research Findings
Recent research highlights several important findings regarding the biological activity of this compound:
- Inhibition of Detoxification Enzymes : Studies have shown that flometoquin affects detoxification enzymes such as cytochrome P450 and glutathione S-transferase (GST), which are crucial for insect resistance mechanisms. This inhibition can lead to increased susceptibility in pests previously resistant to other insecticides .
- Structure-Activity Relationship (SAR) : Investigations into the SAR of flometoquin derivatives indicate that modifications at specific positions on the quinoline structure can enhance insecticidal activity. For instance, substituents that increase electron-withdrawing properties significantly improve efficacy against target pests .
Properties
IUPAC Name |
2-ethyl-3,7-dimethyl-6-[4-(trifluoromethoxy)phenoxy]-1H-quinolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18F3NO3/c1-4-16-12(3)19(25)15-10-18(11(2)9-17(15)24-16)26-13-5-7-14(8-6-13)27-20(21,22)23/h5-10H,4H2,1-3H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASLRWALDQPYSPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=O)C2=C(N1)C=C(C(=C2)OC3=CC=C(C=C3)OC(F)(F)F)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18F3NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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